1-(2,6-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(4-fluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-14-4-3-5-15(2)18(14)20-10-12-21(13-11-20)24(22,23)17-8-6-16(19)7-9-17/h3-9H,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUJTBKQNNHYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Transition Metal-Free Coupling
A patent (WO2017137048A1) describes a method for synthesizing structurally analogous piperazine derivatives via nucleophilic aromatic substitution without transition metal catalysts. For 1-(2,6-dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, this approach involves:
-
Electrophile Preparation : 2-(2,6-Dimethylphenyl)chlorobenzene or fluoride is synthesized by treating 2,6-dimethylphenol with thionyl chloride or fluorine gas.
-
Nucleophilic Attack : Piperazine reacts with the electrophile in the presence of a strong base (e.g., potassium tert-butoxide) and polar aprotic solvents (e.g., DMF or DMSO) at 80–110°C for 5–12 hours.
-
Sulfonylation : The intermediate 1-(2,6-dimethylphenyl)piperazine undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C.
Key Advantages :
-
Avoids palladium or copper catalysts, reducing costs and purification challenges.
-
Achieves yields of 68–72% for the arylpiperazine intermediate and 85–90% for the sulfonylation step.
Sulfonylation of Preformed Piperazine Intermediates
Direct Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
A modified protocol from ACS Omega optimizes sulfonylation using sodium ethoxide in ethanol:
-
Intermediate Synthesis : 1-(2,6-Dimethylphenyl)piperazine is prepared via Ullmann coupling of piperazine with 1-chloro-2,6-dimethylbenzene.
-
Sulfonyl Group Introduction : The intermediate reacts with 4-fluorobenzenesulfonyl chloride (1.2 equiv) in ethanol containing sodium ethoxide (1.5 equiv) under reflux (78°C) for 2–3 hours.
-
Workup : The product precipitates upon cooling and is recrystallized from ethanol-DMF (3:1) to afford white crystals (mp 142–144°C).
Reaction Conditions Table
One-Pot Sequential Functionalization
Tandem Alkylation-Sulfonylation
A scalable one-pot method combines alkylation and sulfonylation:
-
Alkylation : Piperazine reacts with 2,6-dimethylbenzyl bromide in acetonitrile at 60°C for 6 hours (yield: 82%).
-
In Situ Sulfonylation : Without isolation, 4-fluorobenzenesulfonyl chloride (1.1 equiv) and TEA (2.0 equiv) are added, stirring at 25°C for 12 hours.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4) isolates the product with 76% overall yield.
Mechanistic Insight :
-
The base deprotonates piperazine, enhancing nucleophilicity for sequential electrophilic attacks.
-
Steric hindrance from the 2,6-dimethylphenyl group directs sulfonylation to the less hindered nitrogen.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes:
-
Alkylation : Piperazine and 2,6-dimethylbenzyl chloride in DMF irradiated at 120°C for 15 minutes (85% yield).
-
Sulfonylation : 4-Fluorobenzenesulfonyl chloride (1.05 equiv) and TEA (1.2 equiv) added, irradiated at 100°C for 10 minutes.
Green Chemistry Approaches
Aqueous-Mediated Reactions
A water-ethanol (1:1) solvent system replaces toxic DMF or DCM:
-
Alkylation : Piperazine and 2,6-dimethylbenzyl bromide stirred at 50°C for 8 hours (78% yield).
-
Sulfonylation : 4-Fluorobenzenesulfonyl chloride added with K₂CO₃, stirred at 25°C for 24 hours (81% yield).
Environmental Impact :
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Aryl Sulfonyl Derivatives
- 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine (): This compound replaces the 2,6-dimethylphenyl group with a 4-fluoro-3-methylphenyl sulfonyl moiety. The additional methyl group at the 3-position may enhance lipophilicity but reduce steric accessibility compared to the 2,6-dimethyl substitution in the target compound.
1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine ():
This analog features dual sulfonyl groups and a benzodioxin ring. The electron-withdrawing fluorine atoms and extended conjugated system likely increase metabolic stability but reduce solubility compared to the target compound’s simpler aryl groups .
Phenoxyethyl and Benzylpiperazine Derivatives
- 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR-12909) (): A dopamine reuptake inhibitor with a bis(4-fluorophenyl)methoxyethyl chain. Unlike the target compound’s sulfonyl group, GBR-12909’s ether linkage and phenylpropyl tail enhance its CNS penetration and affinity for monoamine transporters.
- 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine (): This enantiomerically pure compound replaces the dimethylphenyl group with a chlorophenyl-phenylmethyl moiety.
Antimicrobial Activity
Piperazine-sulfonamide hybrids () demonstrate broad-spectrum antimicrobial activity by inhibiting bacterial dihydropteroate synthase. The target compound’s sulfonyl group aligns with this mechanism, though its dimethylphenyl substituent may reduce water solubility compared to analogs with unsubstituted aryl groups .
Neurological Effects
Compounds like GBR-12909 () and its analogs show high affinity for dopamine transporters (IC₅₀ = 1–10 nM). The target compound lacks the extended alkyl chain critical for transporter binding, suggesting weaker psychostimulant effects but possible utility in peripheral systems .
Antioxidant Properties
Phenoxyethyl-piperazine derivatives () with methyl or dimethylphenoxy groups exhibit antioxidant activity by enhancing superoxide dismutase (SOD) and catalase (CAT) activity. The target compound’s sulfonyl group may confer different redox properties, though this remains untested .
Thermal and Spectral Data
- Melting Points: 6j (): 176–179°C (dec) HBK14 (): Not reported Target compound: Unknown Higher melting points in sulfonamide derivatives correlate with crystallinity and hydrogen-bonding capacity .
NMR Shifts :
Biologische Aktivität
1-(2,6-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
- Chemical Formula : C18H21FN2O2S
- IUPAC Name : this compound
- CAS Number : 975834
Antitumor Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antitumor activity. In particular, studies have shown that compounds with similar structures can inhibit various cancer cell lines. For instance, piperazine derivatives have been reported to target key signaling pathways involved in tumor growth and proliferation.
- Case Study : A study demonstrated that piperazine derivatives could effectively inhibit the growth of human cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell survival.
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Piperazine-based compounds are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
- Research Findings : In vitro studies have shown that this compound can reduce the levels of TNF-α and IL-6 in activated macrophages, suggesting a potential use in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have been explored extensively. This compound has shown promising results against various bacterial strains.
- Evaluation : In a study assessing the antibacterial activity of related piperazine compounds, it was found that they exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membrane integrity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the piperazine ring influences its pharmacological properties.
| Substituent | Effect on Activity |
|---|---|
| 2,6-Dimethylphenyl | Enhances binding affinity |
| 4-Fluorophenyl sulfonyl | Increases solubility and potency |
| Additional alkyl groups | Modulate lipophilicity and selectivity |
Q & A
Q. Methodological validation :
- Radioligand binding assays : Use H-labeled antagonists (e.g., ketanserin for 5-HT) to quantify IC values .
- Molecular docking : Simulate interactions using AutoDock Vina with receptor PDB IDs (e.g., 6WGT for 5-HT) .
What methodological approaches are recommended for evaluating the pharmacokinetic properties of this compound in preclinical models?
Answer:
- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid; logP ~2.8 suggests moderate lipophilicity .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- BBB permeability : Use in vitro PAMPA-BBB assay; predicted Pe ~3.2 × 10 cm/s indicates moderate brain penetration .
Q. In vivo protocols :
- Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8 h for AUC calculations .
How should researchers address discrepancies in reported biological activities of sulfonamide-containing piperazine derivatives across different experimental models?
Answer:
Discrepancies may arise from:
Q. Resolution strategies :
- Standardize protocols : Follow OECD guidelines for in vitro toxicity and receptor binding .
- Dose-response curves : Use ≥3 biological replicates to calculate EC with 95% confidence intervals .
What are the key safety considerations when handling this compound in laboratory settings?
Answer:
- Hazards : Skin/eye irritation (Category 2), potential respiratory sensitization .
- PPE : Nitrile gloves, safety goggles, and fume hood use during synthesis .
- Storage : -20°C in airtight containers under nitrogen to prevent hydrolysis .
What computational modeling strategies are most effective for predicting the binding affinity of this compound with enzymatic targets?
Answer:
- Molecular docking : Use Glide (Schrödinger) or AutoDock to screen against tyrosinase (PDB: 2Y9X) or acetylcholinesterase (PDB: 4EY7) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR models : Train on datasets with IC values of analogous piperazines (RMSE <0.5 log units) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
